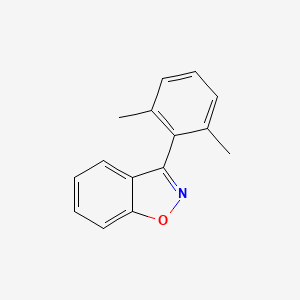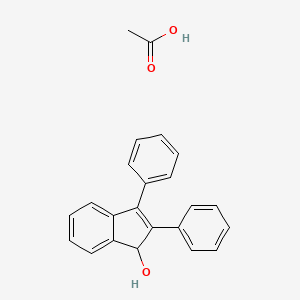![molecular formula C40H76O8Sn B14399415 Bis(acetyloxy)[bis(octadecanoyloxy)]stannane CAS No. 88439-64-9](/img/structure/B14399415.png)
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane is a chemical compound that belongs to the class of organotin compounds These compounds are characterized by the presence of tin atoms bonded to organic groups this compound is known for its unique structure, which includes acetyloxy and octadecanoyloxy groups attached to a central tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(acetyloxy)[bis(octadecanoyloxy)]stannane typically involves the reaction of tin(IV) chloride with acetic anhydride and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
SnCl4+2CH3COOCOCH3+2C18H35COOH→this compound+4HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The acetyloxy and octadecanoyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s organotin structure makes it a candidate for studying biological interactions and potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of bis(acetyloxy)[bis(octadecanoyloxy)]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The acetyloxy and octadecanoyloxy groups can facilitate the compound’s binding to specific sites, leading to various biochemical effects. The tin center can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
- Dibutyltin diacetate
- Dibutyltin dichloride
- Dibutyltin oxide
- Dibutyltin bis(2-ethylhexanoate)
Uniqueness
Bis(acetyloxy)[bis(octadecanoyloxy)]stannane is unique due to its specific combination of acetyloxy and octadecanoyloxy groups attached to the tin center. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications that other organotin compounds may not fulfill.
特性
CAS番号 |
88439-64-9 |
|---|---|
分子式 |
C40H76O8Sn |
分子量 |
803.7 g/mol |
IUPAC名 |
[diacetyloxy(octadecanoyloxy)stannyl] octadecanoate |
InChI |
InChI=1S/2C18H36O2.2C2H4O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-2(3)4;/h2*2-17H2,1H3,(H,19,20);2*1H3,(H,3,4);/q;;;;+4/p-4 |
InChIキー |
BSRZJEVJQYTQSY-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](OC(=O)C)(OC(=O)C)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
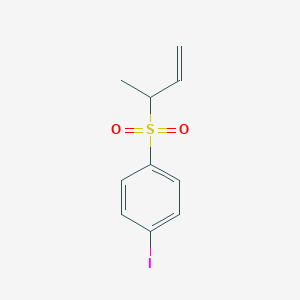
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
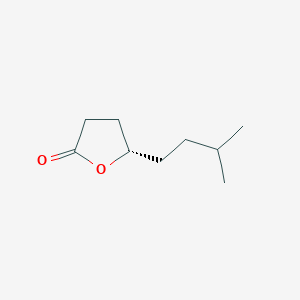
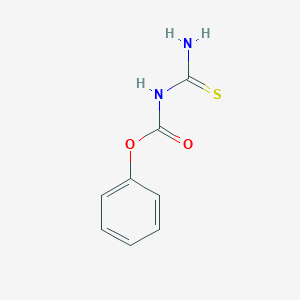
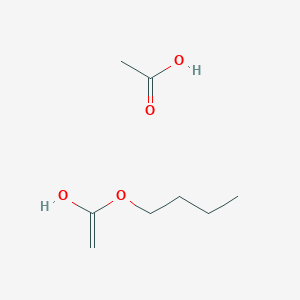
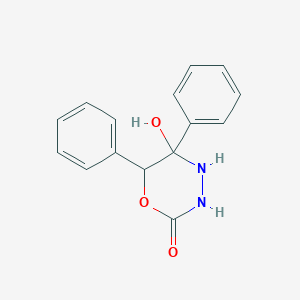
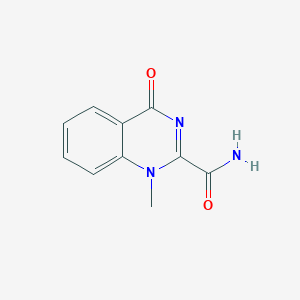
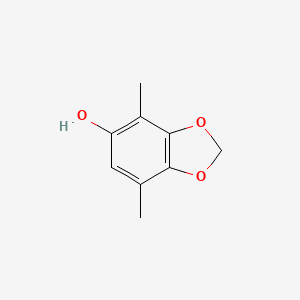

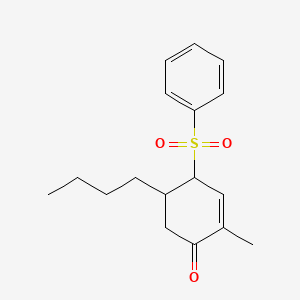
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
